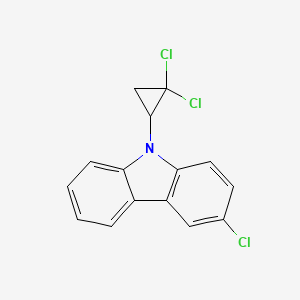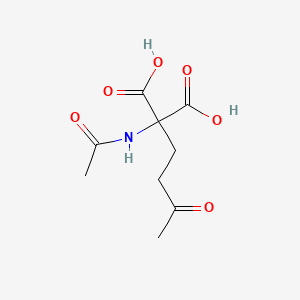![molecular formula C11H8OS B14369755 9H-Thieno[3,2-b][1]benzopyran CAS No. 91442-75-0](/img/structure/B14369755.png)
9H-Thieno[3,2-b][1]benzopyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Thieno3,2-bbenzopyran is a polycyclic organic compound that results from the fusion of a benzene ring to a heterocyclic pyran ring, with a thiophene ring fused to the benzopyran structure. This compound is part of a broader class of heterocyclic compounds known for their diverse biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Thieno3,2-bbenzopyran typically involves multi-step reactions. One common method includes the regioselective intermolecular Suzuki coupling followed by intramolecular Ullmann C–O coupling reactions. This one-pot synthesis method uses catalysts such as Pd(PPh3)4 and copper(I) thiophene-2-carboxylate (CuTc), with K3PO4·3H2O as the base and tert-butanol as the solvent . The reaction conditions are optimized to achieve moderate to good yields.
Industrial Production Methods
Industrial production methods for 9H-Thieno3,2-bbenzopyran are not extensively documented. the principles of green chemistry, such as reducing waste and using renewable feedstocks, are often applied to develop more sustainable and cost-effective production processes.
Análisis De Reacciones Químicas
Types of Reactions
9H-Thieno3,2-bbenzopyran undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The conditions vary depending on the desired reaction, with temperature and solvent choice being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Aplicaciones Científicas De Investigación
9H-Thieno3,2-bbenzopyran has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing new drugs.
Mecanismo De Acción
The mechanism of action of 9H-Thieno3,2-bbenzopyran involves its interaction with various molecular targets and pathways. For instance, some benzopyran derivatives act as tubulin polymerization inhibitors, disrupting the microtubule network in cancer cells and leading to cell cycle arrest and apoptosis . The specific pathways and targets depend on the compound’s structure and functional groups.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 9H-Thieno3,2-bbenzopyran include:
Benzofuran-thieno[3,2-b]indole: This compound has a similar fused ring structure and is used in organic electronics.
Thieno[3,2-b]furan: This compound is synthesized using similar methods and has applications in optoelectronic devices.
Uniqueness
9H-Thieno3,2-bbenzopyran is unique due to its specific ring fusion and the presence of both sulfur and oxygen heteroatoms. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
91442-75-0 |
|---|---|
Fórmula molecular |
C11H8OS |
Peso molecular |
188.25 g/mol |
Nombre IUPAC |
9H-thieno[3,2-b]chromene |
InChI |
InChI=1S/C11H8OS/c1-2-4-9-8(3-1)7-11-10(12-9)5-6-13-11/h1-6H,7H2 |
Clave InChI |
JSJPPUWRKHGPAX-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2OC3=C1SC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


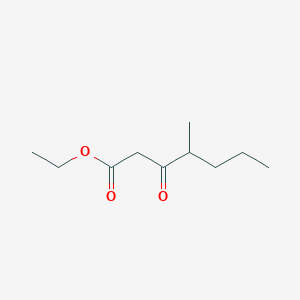
methanone](/img/structure/B14369681.png)

![{3-[(Dimethylamino)methyl]-2-methylphenyl}(phenyl)methanol](/img/structure/B14369685.png)
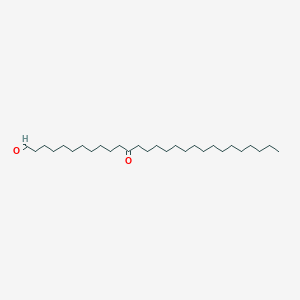
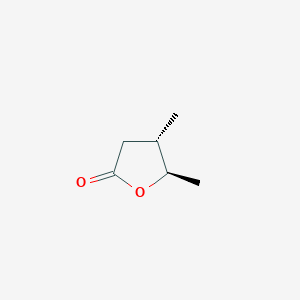
![Methyl 3-[(benzenesulfonyl)amino]-2-bromohexadecanoate](/img/structure/B14369694.png)
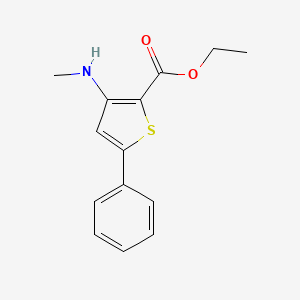

![Methyl 2-[4-[bis(2-chloroethyl)amino]phenyl]sulfanylacetate](/img/structure/B14369737.png)

![Ethyl 2-[(6-{[5-(ethoxycarbonyl)-4-hydroxypyrimidin-2-yl]amino}hexyl)amino]-4-hydroxypyrimidine-5-carboxylate](/img/structure/B14369742.png)
